molecular formula C7H7ClO2S B3352467 Methyl 3-(chloromethyl)thiophene-2-carboxylate CAS No. 478628-20-5

Methyl 3-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B3352467
CAS No.: 478628-20-5
M. Wt: 190.65 g/mol
InChI Key: GXKRMDHRJYGKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Significance

The thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone of modern organic chemistry and a privileged scaffold in medicinal chemistry. nih.gov Its structural and electronic properties make it a valuable framework for designing diverse and complex molecules. Thiophene and its derivatives are key components in numerous pharmaceuticals, polymers, and materials with unique electronic and optical properties. jcu.edu.au The physicochemical similarity between the thiophene ring and the benzene (B151609) ring allows it to act as a bioisostere, often leading to improved biological activity or modified physical properties of drug candidates. nih.gov

The thiophene-2-carboxylate (B1233283) moiety, in particular, is a significant intermediate in the synthesis of various bioactive compounds. mdpi.comnih.gov This structural motif is present in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov The ability to functionalize the thiophene ring at various positions allows for the fine-tuning of a molecule's properties, making the thiophene-2-carboxylate scaffold a versatile starting point for drug discovery and development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(chloromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKRMDHRJYGKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740338
Record name Methyl 3-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478628-20-5
Record name Methyl 3-(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chloromethyl Group: a Reactive Handle for Molecular Elaboration

Role of Chloromethyl Functionalization

The chloromethyl group (-CH2Cl) is a highly reactive functional group that serves as a versatile synthetic handle in organic synthesis. Its utility stems from the reactivity of the carbon-halogen bond, which allows for a variety of chemical transformations. Halogenated heterocyclic compounds are fundamental building blocks for creating pharmaceuticals, agrochemicals, and advanced materials.

The chloromethyl group is readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, enabling the introduction of diverse functionalities onto the thiophene (B33073) ring. This reactivity is crucial for constructing more complex molecular architectures. For instance, the chloromethyl group can participate in nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes chloromethylated compounds like Methyl 3-(chloromethyl)thiophene-2-carboxylate invaluable for diversity-oriented synthesis, a strategy aimed at generating a wide range of molecular skeletons for screening in drug discovery. researchgate.net

Research Applications and Synthetic Utility

Overview of Academic Research Trajectories

Methyl 3-(chloromethyl)thiophene-2-carboxylate is a key intermediate in the synthesis of more complex substituted thiophenes. The unique positioning of the chloromethyl group at the 3-position provides a different reactivity and steric environment compared to the more common 2-substituted thiophenes, making it a valuable tool for accessing novel thiophene (B33073) derivatives.

Research has demonstrated its utility in synthesizing a variety of compounds. For example, related chloromethylthiophene derivatives are used in the production of antifungal agents like Tioconazole through O-alkylation reactions. nbinno.com The synthesis of such compounds often involves the chloromethylation of thiophene derivatives, a reaction that introduces the reactive -CH2Cl group. nbinno.comgoogle.com

The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives is an active area of research, driven by their importance as building blocks for new families of insecticides and other agrochemicals. beilstein-journals.org The reactivity of the chloromethyl group allows for its conversion into other functional groups, further expanding the synthetic possibilities. For instance, it can be reduced to a methyl group or participate in the formation of fused ring systems. The study of such reactions contributes to the growing library of synthetic methodologies available to organic chemists for the construction of complex, biologically active molecules.

PropertyData
Compound Name This compound
CAS Number 35058-38-7
Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
Synonyms Methyl 3-(chloromethyl)-2-thiophenecarboxylate
ReactantReagent(s)Product TypeReference
ThiopheneParaformaldehyde, HClChloromethylated Thiophene
2-Chloro-3-(chloromethyl)thiophene1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolO-alkylated product (Tioconazole synthesis) nbinno.com
3-Methylthiophene-2-carboxylateAqueous BromineBrominated thiophene beilstein-journals.org
ChloromethylthiopheneBoronic acid/ester (Palladium-catalyzed)Aryl- or vinyl-substituted thiophene

Direct Halomethylation of Thiophene-2-carboxylate (B1233283) Systems

Direct chloromethylation of the thiophene ring, specifically at the 3-position in the presence of a deactivating carboxylate group at the 2-position, presents a significant synthetic challenge due to the electronic properties of the thiophene nucleus.

Regioselective Chloromethylation Techniques

The direct introduction of a chloromethyl group onto an aromatic ring is typically achieved through the Blanc chloromethylation reaction, which involves the use of formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. However, the electron-withdrawing nature of the methyl carboxylate group at the C2 position of the thiophene ring directs electrophilic aromatic substitution preferentially to the C5 position.

Achieving regioselective chloromethylation at the C3 position is therefore challenging. Research into directing group strategies, where a functional group transiently coordinates to a catalyst to direct a reaction to a specific position, may offer a potential avenue for achieving this transformation. While general methods for thiophene chloromethylation exist, specific and high-yielding protocols for the direct, regioselective 3-chloromethylation of methyl thiophene-2-carboxylate remain an area of ongoing research.

Optimization of Reaction Conditions for Chloromethylation

For the general chloromethylation of thiophene, reaction conditions are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, such as bis(thienyl)methanes and polymers. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and the ratio of reactants.

In a typical procedure, the reaction is carried out at low temperatures, often between -15°C and 20°C, to control the reactivity and improve selectivity. google.commdpi.comsigmaaldrich.com Common chloromethylating agents include a mixture of concentrated hydrochloric acid, paraformaldehyde, and gaseous hydrogen chloride. google.commdpi.comsigmaaldrich.com The use of a co-solvent, such as a ketone, has been shown to improve the purity of the product by reducing tar formation. nih.govgoogle.com

Table 1: Representative Conditions for General Thiophene Chloromethylation

Parameter Condition Reference
Chloromethylating Agents Conc. HCl, Paraformaldehyde, HCl (gas) google.commdpi.comsigmaaldrich.com
Catalyst/Solvent Dialkyl-ketone type solvents (e.g., acetone, methyl-isobutyl-ketone) nih.govgoogle.com
Temperature -15°C to +20°C google.commdpi.comsigmaaldrich.com

| Molar Ratio (Thiophene:HCl(aq):HCl(g):Paraformaldehyde) | 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0 | mdpi.com |

It is important to note that these conditions are for the general chloromethylation of thiophene and would require significant adaptation and optimization to achieve the desired regioselectivity for this compound.

Indirect Synthetic Routes via Thiophene Precursors

Given the challenges of direct regioselective chloromethylation, indirect synthetic routes starting from appropriately functionalized thiophene precursors are often more viable and offer better control over the final product's structure.

Functional Group Interconversions for Chloromethyl Introduction

A common strategy involves the synthesis of a thiophene ring already bearing a suitable precursor functional group at the 3-position, which can then be converted into the desired chloromethyl group.

From 3-Hydroxymethyl Derivatives: A plausible and widely used approach is the conversion of a hydroxymethyl group to a chloromethyl group. This can be achieved by treating the corresponding alcohol, methyl 3-(hydroxymethyl)thiophene-2-carboxylate, with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The synthesis of the starting alcohol can be accomplished through the reduction of the corresponding 3-formyl derivative.

From 3-Formyl Derivatives: The synthesis of methyl 3-formylthiophene-2-carboxylate serves as a key step in this indirect route. The formyl group can be introduced onto the thiophene ring through various formylation reactions, such as the Vilsmeier-Haack reaction on a suitable thiophene precursor. scbt.com Subsequent reduction of the aldehyde to a primary alcohol, followed by chlorination, provides the target molecule.

From 3-Methyl Derivatives: Another potential indirect route involves the radical chlorination of methyl 3-methylthiophene-2-carboxylate. This reaction, typically initiated by UV light or a radical initiator like AIBN, would introduce a chlorine atom onto the methyl group. However, controlling the degree of chlorination and avoiding side reactions on the thiophene ring can be challenging and would require careful optimization of reaction conditions.

Esterification Strategies for Carboxylate Formation

In some synthetic pathways, the chloromethylated thiophene carboxylic acid may be synthesized first, followed by esterification to yield the final product.

The Fischer esterification is a classic method for converting a carboxylic acid to its corresponding ester. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid, 3-(chloromethyl)thiophene-2-carboxylic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edumasterorganicchemistry.com The equilibrium of the reaction is typically shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com

Alternative esterification methods that proceed under milder conditions may also be employed, particularly if the starting material is sensitive to strong acids. These can include reaction with diazomethane (B1218177) or the use of coupling agents.

Table 2: Common Esterification Methods

Method Reagents Key Features
Fischer Esterification Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com
Reaction with Thionyl Chloride and Methanol SOCl₂, Methanol The carboxylic acid is first converted to the more reactive acid chloride, which then reacts with methanol. commonorganicchemistry.com

| Steglich Esterification | DCC, DMAP, Methanol | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

Microwave-Assisted and Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly utilizes techniques such as microwave irradiation and advanced catalysis to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of chemical reactions, including the functionalization of heterocyclic compounds like thiophene. mdpi.commasterorganicchemistry.comfrontiersin.orgbeilstein-journals.org The application of microwave heating to the chloromethylation of thiophene derivatives could potentially lead to shorter reaction times and improved yields compared to conventional heating methods. mdpi.commasterorganicchemistry.comfrontiersin.orgbeilstein-journals.org However, specific protocols for the microwave-assisted synthesis of this compound with high regioselectivity are not yet well-documented and represent an area for future investigation.

Catalytic approaches for the C-H functionalization of thiophenes are also a rapidly developing field. nih.govrsc.org The use of transition metal catalysts, in conjunction with directing groups, has shown promise for achieving regioselective functionalization of aromatic and heteroaromatic rings. nih.govsnnu.edu.cn A catalytic system that could selectively activate the C3-H bond of methyl thiophene-2-carboxylate for chloromethylation would be a significant advancement in the synthesis of this important compound. Research in this area is ongoing, with the potential to provide more efficient and selective synthetic routes. nih.govrsc.org

Enhancing Reaction Kinetics and Yields in Thiophene Synthesis

Optimizing reaction conditions is fundamental to improving the efficiency of synthetic routes to thiophene derivatives. Key strategies involve the use of non-conventional energy sources like microwave irradiation and the careful selection of catalysts and solvents to accelerate reaction rates and increase product yields.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of heterocyclic systems. For instance, the synthesis of certain complex thiophene-2-carboxylate derivatives has been effectively conducted under microwave irradiation. In one example, the reaction of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one with methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of pyridine (B92270) was completed in just 30 minutes at 80 °C under 150 W of microwave power, affording the desired product in a 57% yield. rsc.org This represents a significant reduction in reaction time compared to conventional heating methods, which often require several hours.

The choice of catalyst and solvent system is also critical. In the synthesis of polysubstituted 3-aminothiophenes from allenes and thioamides, extensive optimization revealed that a catalyst system of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) in 1,4-dioxane (B91453) provided the highest yields. organic-chemistry.org The reaction proceeds efficiently under these mild conditions, highlighting how a tailored catalyst-oxidant combination can enhance reaction outcomes. organic-chemistry.org Similarly, novel conditions for the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, utilize an inorganic base in a THF/water mixture to suppress byproduct formation, thereby improving the yield and simplifying product isolation. mdpi.com

Table 1: Comparison of Reaction Conditions for Thiophene Synthesis
Reaction TypeMethodConditionsReaction TimeYieldReference
Sulfonamide formation on thiophene ringMicrowave IrradiationCH₂Cl₂, Pyridine, 150 W, 80 °C30 min57% rsc.org
3-Aminothiophene synthesisCatalyst SystemTBAI/TBHP, 1,4-DioxaneNot Specifiedup to 85% organic-chemistry.org
2-Aminothiophene synthesis (Gewald)Modified ConditionsInorganic base, THF/waterNot SpecifiedImproved yields mdpi.com

Role of Metal Catalysis in Functionalization

Metal-catalyzed reactions are indispensable for the synthesis and functionalization of thiophene rings, enabling the formation of C-C and C-heteroatom bonds with high precision and regioselectivity. bohrium.com Palladium, copper, and rhodium complexes are among the most utilized catalysts for these transformations. bohrium.com Such methods are crucial for introducing the specific substituents found in this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of thiophene scaffolds. For example, a palladium-catalyzed carbonylation procedure can be used to introduce a carboxylic acid or ester group at the 2-position of a thiophene ring. This was demonstrated in a route where 2,4-dibromo-3-methylthiophene (B6597321) was successfully converted to its corresponding carboxylic acid or ester derivative under carbon monoxide pressure, using a Pd/C catalyst with 1,3-Bis(diphenylphosphino)propane (DPPP) as a ligand. beilstein-journals.org Furthermore, direct C-H arylation, another palladium-catalyzed process, allows for the modification of the thiophene ring without prior halogenation. This has been applied to derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate, where aryl groups can be selectively introduced at the C5 position. researchgate.net

Other metals also play a key role. Copper-mediated annulation reactions are used to construct the thiophene ring itself from acyclic precursors. bohrium.com Rhodium catalysts can generate thiavinyl carbenes from 1,2,3-thiadiazoles, which then undergo cycloaddition reactions to form thiophenes. bohrium.com These metal-catalyzed heterocyclization strategies offer atom-economical pathways to highly substituted thiophenes. bohrium.com

Table 2: Examples of Metal-Catalyzed Reactions in Thiophene Synthesis
Metal CatalystReaction TypeSubstrate ExampleOutcomeReference
Palladium (Pd/C with DPPP)Carbonylation2,4-Dibromo-3-methylthiopheneIntroduction of -COOH or -COOEt group beilstein-journals.org
PalladiumDirect C-H ArylationMethyl 3-amino-4-methylthiophene-2-carboxylateArylation at C5 position researchgate.net
Copper[4+1] AnnulationEnaminothionesFormation of cyanoalkyl-thiophene motif bohrium.com
Rhodium[3+2] Cycloaddition1,2,3-ThiadiazoleFormation of thiophene ring bohrium.com

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules like substituted thiophenes from simple precursors in a single synthetic operation. These approaches are characterized by their operational simplicity, reduction of waste, and high atom economy, making them attractive for modern organic synthesis.

The synthesis of 2,3-disubstituted thiophenes, which share the substitution pattern of this compound, has been achieved through elegant one-pot, two-step procedures. One such method involves the reaction of trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates with 1,4-dithiane-2,5-diol (B140307). rsc.orgresearchgate.net In a sequential one-pot process, the nitrocyclopropane (B1651597) is first treated with boron trifluoride etherate to generate an aroylmethylidene malonate in situ. Subsequent addition of 1,4-dithiane-2,5-diol and triethylamine (B128534) triggers a tandem thia-Michael addition/aldol reaction to form a tetrahydrothiophene (B86538) intermediate, which is then aromatized in a separate step to yield the final 2,3-disubstituted thiophene. rsc.orgresearchgate.net

Another powerful approach is the tandem thia-Michael/aldol reaction of allenyl esters with a mercaptoacetaldehyde (B1617137) equivalent (1,4-dithiane-2,5-diol) in the presence of triethylamine. clockss.org This reaction provides 2,3,4-trisubstituted tetrahydrothiophenes, which can be readily dehydrated using p-toluenesulfonic acid to furnish the corresponding 2,3-disubstituted thiophenes in high yields. clockss.org For example, the reaction of methyl 2-phenyl-2,3-butadienoate with 1,4-dithiane-2,5-diol yields the tetrahydrothiophene intermediate, which upon dehydration with p-toluenesulfonic acid, produces Methyl 2-(1-phenylethyl)thiophene-3-carboxylate in 82% yield. clockss.org These methods exemplify the power of cascade reactions to rapidly build molecular complexity.

Table 3: Multi-Component/One-Pot Syntheses of Substituted Thiophenes
MethodKey ReactantsIntermediateFinal Product TypeReference
Sequential One-Pot Tandem ReactionNitrocyclopropane dicarboxylate, 1,4-Dithiane-2,5-diolTetrahydrothiophene2,3-Disubstituted thiophene rsc.orgresearchgate.net
Tandem Thia-Michael/Aldol ReactionAllenyl ester, 1,4-Dithiane-2,5-diol2,3,4-Trisubstituted tetrahydrothiophene2,3-Disubstituted thiophene clockss.org
Tandem Thio-Michael/Oxidative AnnulationThioamide, AlleneNot IsolatedPolysubstituted 3-aminothiophene organic-chemistry.org

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary reactive site for nucleophilic attack on this compound is the benzylic-like carbon of the chloromethyl group. The presence of the adjacent thiophene ring and the electron-withdrawing ester group influences the susceptibility of this position to nucleophilic displacement.

Displacement by Nitrogen-Centered Nucleophiles

The chloromethyl group readily undergoes substitution by various nitrogen-centered nucleophiles, providing a convenient route to a range of nitrogen-containing thiophene derivatives. For instance, reaction with primary and secondary amines leads to the corresponding aminomethylthiophenes. These reactions are fundamental in the construction of more complex heterocyclic systems, such as thieno[3,2-b]pyridines, which are of interest in medicinal chemistry.

A notable application is the synthesis of thieno[3,2-c]pyrazole derivatives. The reaction of this compound with hydrazine (B178648) derivatives serves as a key step in the construction of this fused heterocyclic system, which is recognized as a privileged scaffold in drug discovery. Similarly, reaction with sodium azide (B81097) provides the corresponding azidomethyl derivative, a versatile intermediate that can be further transformed into amines or used in cycloaddition reactions.

Reactions with Oxygen-, Sulfur-, and Carbon-Centered Nucleophiles

Displacement of the chloride is also readily achieved with oxygen-, sulfur-, and carbon-centered nucleophiles. Reaction with alkoxides, such as sodium methoxide (B1231860), yields the corresponding methoxymethyl derivative. Similarly, sulfur nucleophiles like thiolates can be employed to introduce sulfur-containing side chains.

Carbon-centered nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, are effective for forming new carbon-carbon bonds. For example, the alkylation of diethyl malonate with this compound in the presence of a base provides the corresponding malonic ester derivative. This product can be further manipulated to introduce a variety of functional groups. Another important reaction involves the use of cyanide as a nucleophile, which introduces a cyanomethyl group. This nitrile functionality can then be hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway to a range of derivatives.

NucleophileReagent ExampleProduct Type
NitrogenHydrazineAminomethyl (for cyclization)
NitrogenSodium AzideAzidomethyl
OxygenSodium MethoxideMethoxymethyl
SulfurSodium Thiomethoxide(Methylthio)methyl
CarbonDiethyl MalonateSubstituted Malonic Ester
CarbonPotassium CyanideCyanomethyl

Elucidation of Reaction Mechanisms (e.g., SN1 vs. SN2 pathways)

The mechanism of nucleophilic substitution at the chloromethyl group can proceed via either an SN1 or SN2 pathway, and the predominant route is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The chloromethyl group is a primary halide, which typically favors an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. Strong, non-bulky nucleophiles and polar aprotic solvents generally promote the SN2 pathway.

However, the benzylic-like nature of the chloromethyl group, being adjacent to the thiophene ring, can stabilize a potential carbocation intermediate through resonance. This stabilization could allow for an SN1-type mechanism, particularly with weak nucleophiles or in polar protic solvents that can solvate both the carbocation and the leaving group. The electron-withdrawing nature of the methoxycarbonyl group at the 2-position of the thiophene ring would, however, destabilize the adjacent carbocation, thus making an SN1 pathway less favorable compared to an unsubstituted 3-chloromethylthiophene. Consequently, for most synthetically useful reactions involving reasonably strong nucleophiles, the SN2 mechanism is the more probable pathway.

FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> TertiaryPrimary halide structure strongly favors SN2.
Carbocation Stability High (resonance, alkyl groups)LowResonance stabilization is possible but counteracted by the electron-withdrawing ester group.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, R₂NH)Most synthetic applications utilize strong nucleophiles, favoring SN2.
Solvent Polar Protic (e.g., ethanol (B145695), water)Polar Aprotic (e.g., acetone, DMF)Solvent choice can be used to influence the pathway.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, but its reactivity is significantly modulated by the two substituents. The methoxycarbonyl group is a deactivating, meta-directing group, while the chloromethyl group is generally considered a weakly deactivating, ortho-, para-directing group.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is directed by the combined electronic effects of the existing substituents. The thiophene ring itself is more reactive towards electrophiles than benzene (B151609). In a 2,3-disubstituted thiophene, the incoming electrophile will typically be directed to the C5 position, which is the most activated and sterically accessible position.

The methoxycarbonyl group at C2 is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 and C5 positions. The chloromethyl group at C3 is weakly deactivating due to the inductive effect of the chlorine atom but can direct to the C4 and C5 positions (ortho and para relative to the CH₂Cl group). The combined effect of these two groups strongly favors electrophilic attack at the C5 position. For example, halogenation or nitration of methyl 3-methylthiophene-2-carboxylate, a closely related compound, has been shown to occur selectively at the 5-position. beilstein-journals.org It is expected that this compound would exhibit similar regioselectivity.

Electrophilic ReagentExpected Major Product
Br₂ / Acetic AcidMethyl 5-bromo-3-(chloromethyl)thiophene-2-carboxylate
HNO₃ / H₂SO₄Methyl 3-(chloromethyl)-5-nitrothiophene-2-carboxylate
Vilsmeier-Haack Reagent (POCl₃/DMF)Methyl 3-(chloromethyl)-5-formylthiophene-2-carboxylate

Metallation and Cross-Coupling Reactions at the Thiophene Core

The thiophene ring can be functionalized through metallation followed by quenching with an electrophile. Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. In the case of thiophene-2-carboxylates, the carboxylate group can direct lithiation to the C3 position. However, with a substituent already present at C3, deprotonation would likely occur at the C5 position, which is the most acidic C-H bond on the thiophene ring. The use of a strong base like lithium diisopropylamide (LDA) would be expected to deprotonate the C5 position, allowing for the introduction of various electrophiles.

Palladium-catalyzed cross-coupling reactions are another important method for the functionalization of the thiophene core. While the chloromethyl group itself can participate in certain cross-coupling reactions, the C-H bonds of the thiophene ring can also be activated. Direct arylation, for instance, could be achieved at the C5 position. researchgate.net Furthermore, if a halogen were introduced at the C5 position via electrophilic substitution, this could then serve as a handle for Suzuki, Sonogashira, or other cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Reaction TypeReagentsExpected Outcome
Directed Metalation1. LDA, THF, -78 °C2. Electrophile (e.g., I₂, DMF)Functionalization at the C5 position
Direct C-H ArylationAryl Halide, Pd Catalyst, BaseArylation at the C5 position
Suzuki Coupling (of a 5-halo derivative)Arylboronic acid, Pd Catalyst, Base5-Aryl derivative
Sonogashira Coupling (of a 5-halo derivative)Terminal alkyne, Pd/Cu Catalysts, Base5-Alkynyl derivative

Transformations of the Methyl Ester Group

The methyl ester group of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the carboxylate functionality, leading to the synthesis of a diverse range of thiophene derivatives with potential applications in medicinal chemistry and materials science.

Transesterification and Ammonolysis Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting the ester with a corresponding alcohol in the presence of an acid or base catalyst. The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a methoxide ion. masterorganicchemistry.com

For instance, the reaction of a methyl thiophene-2-carboxylate with ethanol in the presence of a suitable catalyst would be expected to yield the corresponding ethyl ester. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for a wide range of esters, including various thiophene carboxylates. organic-chemistry.org

Ammonolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically requires heating and may be catalyzed by acids or bases. The reaction of this compound with ammonia would be expected to yield 3-(chloromethyl)thiophene-2-carboxamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted amides.

The mechanism of ammonolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of methanol to give the amide product. Kinetic studies on the aminolysis of related thiophenyl 2-thiopheneacetates in acetonitrile (B52724) have shown that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The reactivity in these reactions is influenced by the nature of the amine and the substituents on the thiophene ring. The synthesis of various thiophene-2-carboxamide derivatives has been reported through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov

A summary of expected transesterification and ammonolysis products is presented in the table below.

ReactantReagentExpected Product
This compoundEthanol (in acid/base)Ethyl 3-(chloromethyl)thiophene-2-carboxylate
This compoundAmmonia3-(chloromethyl)thiophene-2-carboxamide
This compoundPrimary Amine (R-NH₂)N-Alkyl-3-(chloromethyl)thiophene-2-carboxamide
This compoundSecondary Amine (R₂NH)N,N-Dialkyl-3-(chloromethyl)thiophene-2-carboxamide

Reduction and Oxidation of the Carboxylate Functionality

The carboxylate group of this compound can be either reduced to an alcohol or the thiophene ring can be oxidized, depending on the reagents and reaction conditions.

Reduction of the methyl ester functionality to a primary alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comochemacademy.com The reaction of this compound with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup, would be expected to yield (3-(chloromethyl)thiophen-2-yl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. ochemacademy.com

The mechanism for the reduction of esters with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a methoxide ion to form an aldehyde, which is subsequently reduced by another equivalent of hydride to the corresponding alkoxide. Acidic workup then protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.com

Oxidation of thiophene derivatives can be complex. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, the oxidation of thiophene derivatives with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) has been shown to proceed stepwise to the corresponding sulfone. acs.org However, the direct oxidation of the methyl ester group itself is not a typical transformation. Instead, the chloromethyl group could potentially be oxidized to an aldehyde or a carboxylic acid under specific conditions. For example, various oxidizing agents are known to convert methyl groups on aromatic rings to carboxylic acids. researchgate.netpsu.edu The specific outcome of an oxidation reaction on this compound would depend heavily on the chosen oxidizing agent and reaction conditions. In some cases, oxidation can lead to the formation of reactive metabolites, as seen in the cytochrome P450-mediated oxidation of tienilic acid, a compound containing a thiophene-2-carbonyl moiety. nih.gov

The expected products from the reduction of the ester and potential oxidation of the chloromethyl group are summarized below.

Starting MaterialReagentExpected Product
This compound1. LiAlH₄2. H₃O⁺(3-(chloromethyl)thiophen-2-yl)methanol
This compoundOxidizing Agent (e.g., KMnO₄)2-(methoxycarbonyl)thiophene-3-carboxylic acid (potential product from chloromethyl oxidation)

Intramolecular Cyclization and Annulation Reactions

The presence of both a chloromethyl group and a methyl ester group on the thiophene ring of this compound provides opportunities for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the synthesis of novel polycyclic compounds with potential biological activity.

One common strategy involves the reaction of the chloromethyl group with a nucleophile, which can be either an external reagent that subsequently reacts with the ester group, or a nucleophile generated from the ester group itself. For example, condensation of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base leads to the formation of thieno[3,2-b]thiophene (B52689) derivatives. nih.govnih.gov This suggests that this compound could undergo a similar reaction where the chloromethyl group acts as an electrophile for an incoming nucleophile, setting the stage for a subsequent cyclization involving the ester.

Another possibility is the transformation of the ester group into a functionality that can then react with the chloromethyl group. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acid chloride, could lead to an intramolecular Friedel-Crafts type acylation if the thiophene ring is sufficiently activated, although this is less likely given the deactivating nature of the ester group.

More plausibly, the chloromethyl group can be converted into a nucleophilic species. For example, displacement of the chloride with a suitable nucleophile, such as an amine, could be followed by an intramolecular amidation with the ester group to form a lactam. The synthesis of substituted thieno[3,2-c]pyrazoles and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidines often involves the cyclization of suitably substituted thiophene precursors. researchgate.net

Recent advances in the synthesis of thiophene derivatives have highlighted the use of cyclization reactions of functionalized alkynes to construct the thiophene ring itself. mdpi.com While not directly starting from this compound, these methods demonstrate the versatility of cyclization strategies in building complex thiophene-containing molecules. The Fiesselmann thiophene synthesis is another powerful tool for constructing thieno[3,2-b]thiophene derivatives. nih.gov

The following table provides hypothetical examples of fused systems that could be derived from this compound through intramolecular reactions.

Reaction TypeIntermediate/ReagentFused System
Intramolecular AlkylationReaction with a nucleophile (e.g., methyl thioglycolate) followed by cyclizationThieno[3,2-b]thiophene derivative
Intramolecular AmidationConversion of chloromethyl to aminomethyl, followed by cyclizationThieno[3,2-c]pyridinone derivative
AnnulationReaction with a bifunctional reagentPolycyclic thiophene derivative

Derivatization and Advanced Functionalization Strategies of Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Construction of Fused Heterocyclic Systems

The bifunctional nature of methyl 3-(chloromethyl)thiophene-2-carboxylate, possessing both an electrophilic chloromethyl group and a carboxylate moiety, theoretically allows for its use as a versatile scaffold in the synthesis of various fused heterocyclic systems. These reactions are pivotal in medicinal chemistry and materials science for the generation of novel molecular architectures with unique biological and physical properties.

Pyrrolo-, Thieno-, and Other Annulated Thiophene (B33073) Derivatives

For instance, the chloromethyl group can serve as an anchor for nucleophilic substitution by amines or thiols, which, after subsequent manipulation of the carboxylate group, could lead to intramolecular cyclization. A hypothetical pathway could involve the reaction with an amino acid ester, followed by hydrolysis of the thiophene ester and subsequent amide bond formation to yield a pyrrolothiophene derivative.

Similarly, reaction with a mercapto-functionalized molecule could pave the way for the synthesis of thieno-annulated systems. The success of these strategies would be highly dependent on the reaction conditions and the stability of the intermediates.

Ring-Closing Reactions Initiated by the Chloromethyl Group

The reactive chloromethyl group is a prime initiator for a variety of ring-closing reactions. Intramolecular nucleophilic substitution is a common strategy to form cyclic structures. By tethering a nucleophile to another position on the thiophene ring or to a side chain, the chloromethyl group can readily undergo cyclization.

For example, if the ester group at the 2-position were to be converted into a suitable nucleophile, an intramolecular reaction could lead to the formation of a fused lactone. Alternatively, derivatization at the 4- or 5-position of the thiophene ring with a nucleophilic moiety would enable the formation of five- or six-membered fused rings, respectively. The regioselectivity of such reactions would be a critical aspect to control.

Introduction of Complex Side Chains and Polyfunctional Molecules

The introduction of diverse and complex side chains onto the thiophene core is crucial for modulating the physicochemical and biological properties of the resulting molecules. This compound offers two distinct points for such modifications.

Carbon-Carbon Bond Formation via Organometallic Reagents

Organometallic cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. While the chloromethyl group is not a typical substrate for these reactions, it can be converted into a more suitable functional group, such as a boronic ester or an organostannane, to participate in such couplings.

A more direct approach would be to utilize the inherent reactivity of the chloromethyl group in reactions with organometallic reagents. For example, Grignard reagents or organocuprates could potentially displace the chloride to form a new carbon-carbon bond, thereby introducing a variety of alkyl, aryl, or vinyl substituents at the 3-position. The ester group at the 2-position would likely require protection during such transformations.

A hypothetical reaction scheme is presented below:

Reagent TypePotential ReactionResulting Structure
Grignard Reagent (R-MgX)Nucleophilic substitutionMethyl 3-(R-methyl)thiophene-2-carboxylate
Organocuprate (R₂CuLi)Nucleophilic substitutionMethyl 3-(R-methyl)thiophene-2-carboxylate

Incorporating Biologically Inspired Moieties

The chloromethyl group serves as a convenient electrophilic handle for the attachment of various biologically relevant moieties, such as amino acids, peptides, or nucleoside analogs. This allows for the creation of hybrid molecules with potential therapeutic applications.

For instance, the nucleophilic side chains of amino acids like lysine, cysteine, or the N-terminus of a peptide could react with the chloromethyl group to form a stable covalent bond. This strategy is valuable for the synthesis of peptidomimetics, where the thiophene core acts as a scaffold to mimic peptide secondary structures.

Combinatorial Chemistry Approaches to Compound Libraries

The reactivity of this compound makes it an attractive building block for the generation of compound libraries through combinatorial chemistry. The two distinct functional groups allow for a divergent synthetic approach, where a common core is elaborated with a variety of building blocks to rapidly generate a large number of structurally diverse molecules.

For example, in a solid-phase synthesis approach, the carboxylate group could be used to anchor the molecule to a resin. The chloromethyl group would then be available for reaction with a library of nucleophiles. Subsequent cleavage from the resin would yield a library of 3-substituted thiophene-2-carboxylic acids. Alternatively, the chloromethyl group could be used for initial resin attachment, leaving the ester group free for further derivatization.

Selective Modulations of Thiophene Reactivity

The synthetic utility of this compound stems from the distinct reactivity profiles of its constituent parts: the thiophene core, the ester functionality at the C2 position, and the chloromethyl side chain at the C3 position. The interplay between these groups allows for selective chemical transformations, enabling the molecule to serve as a versatile scaffold for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the methyl carboxylate group significantly influences the aromatic reactivity of the thiophene ring, while the chloromethyl group provides a highly reactive site for nucleophilic substitution.

Side-Chain Modification via Nucleophilic Substitution

The primary and most straightforward mode of derivatization for this compound involves the chloromethyl group. As a primary alkyl chloride, it is an excellent electrophile for SN2 reactions. wikipedia.org This reactivity allows for the facile introduction of a wide array of functionalities at the C3-position by displacement of the chloride ion with various nucleophiles. This pathway is generally preferred under mild conditions, leaving the thiophene ring and the ester group intact.

Common nucleophiles that can be employed for this transformation include:

Amines: Primary and secondary amines react to form the corresponding 3-(aminomethyl)thiophene derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields ether linkages.

Thiols and Thiophenoxides: These sulfur-based nucleophiles readily form thioethers.

Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.

Azide (B81097): Sodium azide can be used to introduce an azidomethyl group, which is a precursor for amines (via reduction) or can be used in cycloaddition reactions.

The table below illustrates the expected products from the reaction of this compound with a selection of common nucleophiles.

Nucleophile (Nuc-H)ReagentProduct StructureProduct Name
DiethylamineEt₂NHMethyl 3-((diethylamino)methyl)thiophene-2-carboxylate
Sodium Methoxide (B1231860)NaOMeMethyl 3-(methoxymethyl)thiophene-2-carboxylate
ThiophenolPhSHMethyl 3-((phenylthio)methyl)thiophene-2-carboxylate
Sodium CyanideNaCNMethyl 3-(cyanomethyl)thiophene-2-carboxylate
Sodium AzideNaN₃Methyl 3-(azidomethyl)thiophene-2-carboxylate

This table presents hypothetical reaction products based on established principles of nucleophilic substitution.

Regioselective Modulation of the Thiophene Ring

The reactivity of the thiophene ring itself is strongly governed by the electronic effects of its substituents. The methyl-2-carboxylate group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS). lumenlearning.com Conversely, this deactivation is not uniform across all positions. In thiophene, electrophilic attack preferentially occurs at the C2 or C5 positions. pearson.com With the C2 position occupied, and considering the deactivating nature of the ester, any subsequent electrophilic substitution is strongly directed to the C5 position. The C4 position is both electronically disfavored and sterically hindered.

Electrophilic Aromatic Substitution (EAS): Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration would be expected to yield the corresponding 5-substituted derivative. The reaction conditions would need to be carefully controlled due to the deactivated nature of the ring. For instance, bromination of methyl 3-methylthiophene-2-carboxylate has been reported as a pathway to functionalized thiophenes. beilstein-journals.org

Directed Metalation: A more versatile strategy for functionalizing the C5 position is through directed metalation. acs.orgacs.orgnih.gov Strong bases, such as lithium diisopropylamide (LDA) or Knochel-Hauser bases (like TMPZnCl·LiCl), can selectively deprotonate the most acidic proton on the ring. The C5 proton is the most acidic due to its proximity to the sulfur atom and the inductive influence of the C2-ester group. The resulting C5-lithiated or zincated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents with high regioselectivity.

The following table outlines potential derivatizations at the C5 position via a directed metalation-electrophile quench sequence.

Electrophile (E+)ReagentProduct StructureProduct Name
IodineI₂Methyl 3-(chloromethyl)-5-iodothiophene-2-carboxylate
N,N-DimethylformamideDMFMethyl 3-(chloromethyl)-5-formylthiophene-2-carboxylate
Carbon DioxideCO₂3-(Chloromethyl)-2-(methoxycarbonyl)thiophene-5-carboxylic acid
Trimethylsilyl chlorideTMSClMethyl 3-(chloromethyl)-5-(trimethylsilyl)thiophene-2-carboxylate
BenzaldehydePhCHOMethyl 3-(chloromethyl)-5-(hydroxy(phenyl)methyl)thiophene-2-carboxylate

This table presents hypothetical reaction products based on established principles of directed metalation.

Advanced Functionalization via Intramolecular Cyclization

The dual reactivity of this compound and its derivatives can be harnessed to construct thieno-fused heterocyclic systems. acs.org These strategies typically involve a two-step process: first, a nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction involving the newly introduced substituent and another position on the thiophene scaffold.

One such strategy involves the initial reaction with a nucleophile containing a secondary reactive site. For example, reaction with an amino-ester like ethyl 2-aminoacetate would yield an intermediate containing both a secondary amine and an ester. This intermediate could then be induced to undergo intramolecular cyclization to form a thieno-fused lactam.

A more advanced approach involves functionalizing the C5 position first, followed by an intramolecular cyclization that utilizes the C3-methyl group. For instance:

Introduction of an amino group at C5 via metalation followed by reaction with an electrophilic nitrogen source.

The resulting 5-amino derivative could then undergo intramolecular nucleophilic attack on the chloromethyl group to form a thieno[3,2-b]pyrrole derivative.

These cyclization strategies provide a powerful route to rigid, bicyclic structures that are of significant interest in materials science and medicinal chemistry. nih.gov

Applications of Methyl 3 Chloromethyl Thiophene 2 Carboxylate in Synthetic Chemistry

Building Block for Pharmaceutical Intermediates

The thiophene (B33073) ring is a key structural motif in a multitude of pharmaceutical compounds, valued for its bioisosteric relationship with the benzene (B151609) ring and its versatile chemical reactivity. Thiophene-2-carboxylate (B1233283) esters, in particular, serve as crucial starting materials for the synthesis of more complex drug scaffolds. The presence of a reactive chloromethyl group at the 3-position, as in Methyl 3-(chloromethyl)thiophene-2-carboxylate, would theoretically offer a convenient handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.

Precursors to Advanced Drug Scaffolds

Thiophene derivatives are fundamental to the synthesis of various advanced drug scaffolds. For instance, the related compound, methyl 3-aminothiophene-2-carboxylate, is a well-established precursor for creating complex heterocyclic systems with potential biological activity. This amino derivative readily participates in condensation reactions to form fused ring systems, which are central to many therapeutic agents.

The chloromethyl group of this compound is highly electrophilic and would be expected to react readily with a wide range of nucleophiles. This reactivity allows for the introduction of various side chains and the construction of fused heterocyclic systems, which are pivotal in medicinal chemistry. For example, intramolecular cyclization following the reaction with a suitable nucleophile could lead to the formation of thieno[3,2-c]pyridines or other condensed thiophene systems, which are known to possess diverse pharmacological activities.

Precursor Compound AnalogueResulting Drug Scaffold ClassPotential Therapeutic Area
Methyl 3-aminothiophene-2-carboxylateThieno[2,3-d]pyrimidinesAnticancer, Antiviral
Halogenated 2-thiophenecarboxylic acidsTriazole-containing compoundsAntifungal
Thiophene-2-carboxamidesKinase inhibitorsOncology

Synthesis of Heterocyclic Analogues with Potential Bioactivity

The synthesis of heterocyclic analogues with potential bioactivity is a cornerstone of drug discovery. Thiophene-containing heterocycles are of particular interest due to their broad spectrum of biological activities. The functional groups on the thiophene ring can be readily modified to tune the pharmacological properties of the resulting molecules.

While direct examples using this compound are scarce in the literature, the synthetic utility of similar building blocks is well-documented. For instance, the reaction of substituted thiophenes with various reagents can lead to the formation of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The chloromethyl group would serve as a key reactive site to build upon the thiophene core, enabling the synthesis of a library of analogues for biological screening.

Intermediate in Agrochemical Synthesis

The thiophene scaffold is also prevalent in the field of agrochemicals, contributing to the efficacy of various insecticides, herbicides, and fungicides. The development of novel agrochemicals often relies on the modular synthesis from versatile building blocks, a role that this compound is well-suited to fill.

Precursors for Insecticides and Herbicides

Halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the synthesis of a new class of 2,6-dihaloaryl 1,2,4-triazole insecticides. nih.gov These insecticides exhibit selective activity against common agricultural pests. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized thiophenes. For example, the preparation of 4-bromo-3-methyl-2-thiophenecarbonyl chloride, a crucial building block, has been developed from methyl 3-methylthiophene-2-carboxylate. nih.gov This highlights the importance of substituted thiophene esters in constructing the core of active agrochemical ingredients.

The chloromethyl group in this compound could be leveraged to introduce specific functionalities required for insecticidal or herbicidal activity, either through direct displacement or by serving as a precursor to other reactive groups.

Thiophene Precursor TypeAgrochemical ClassTarget Pest/Weed
Halogenated 2-thiophenecarboxylic acids1,2,4-Triazole InsecticidesAphids, Mites, Whiteflies nih.gov
Thiophene-based sulfonylureasHerbicidesBroadleaf weeds

Modular Synthesis of Agrochemical Active Ingredients

The modular nature of modern agrochemical synthesis allows for the rapid generation of diverse compound libraries to screen for optimal activity. The thiophene-2-carboxylate moiety provides a stable core structure, while the substituents at other positions can be varied. The chloromethyl group at the 3-position offers a point of diversification, allowing for the attachment of different molecular fragments to fine-tune the biological activity and physical properties of the final product. This modular approach is crucial for the development of new agrochemicals with improved efficacy and environmental profiles.

Precursor in Material Science and Polymer Chemistry

Thiophene-based polymers, particularly polythiophenes, are a significant class of conducting polymers with applications in various electronic devices such as organic field-effect transistors (OFETs), solar cells, and sensors. The properties of these materials are highly dependent on the structure of the monomeric units.

While the direct polymerization of this compound is not prominently described, the functionalization of thiophene monomers is a key strategy for tuning the properties of the resulting polymers. The chloromethyl group could potentially serve two main purposes in this context:

Post-polymerization functionalization: A polymer synthesized from a related thiophene monomer could be functionalized by introducing the chloromethyl group, which would then allow for further chemical modifications of the polymer backbone.

Synthesis of novel monomers: The chloromethyl group could be transformed into other functional groups prior to polymerization. For example, it could be converted to an alkoxy or an alkylthio group, which can influence the solubility, processability, and electronic properties of the resulting polythiophene.

The ester group at the 2-position would also impact the polymer's properties, potentially increasing its solubility in organic solvents and influencing its solid-state packing.

Potential Application AreaRole of the Thiophene MonomerDesired Property
Organic ElectronicsBuilding block for conducting polymersHigh charge carrier mobility, good solubility
SensorsFunctionalized polymer backboneSpecific analyte recognition
Smart MaterialsResponsive polymer chainsTunable optical and electronic properties

Despite a comprehensive search for "this compound," publicly available scientific literature and research data are insufficient to generate a thorough and detailed article that adheres to the provided outline. The search results did not yield specific information regarding its applications as a monomer or intermediate for functional materials, its incorporation into conjugated polymer architectures, or its distinct utility in fine chemical production.

The available information often pertains to similar but structurally different thiophene derivatives, such as "Methyl 3-aminothiophene-2-carboxylate" or "2-Chloro-3-(chloromethyl)thiophene," which have different reactive properties and applications. Due to the strict requirement to focus solely on "this compound" and the lack of specific research findings for this compound, it is not possible to provide a scientifically accurate and detailed article covering the requested topics at this time. Further research and publication on this specific chemical compound are needed to fulfill such a request.

Theoretical and Computational Investigations of Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com This method is widely used to investigate the structural and electronic properties of thiophene (B33073) derivatives. researchgate.netnih.gov For a molecule like Methyl 3-(chloromethyl)thiophene-2-carboxylate, DFT calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms.

From this optimized structure, a variety of molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which provide a detailed three-dimensional picture of the molecule. researchgate.net Furthermore, DFT can be used to compute electronic properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. mdpi.comtandfonline.com Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structure. mdpi.com

To illustrate the type of data obtained from such calculations, the table below presents hypothetical, yet representative, structural parameters for this compound, based on typical values for similar substituted thiophenes.

Table 1: Representative Molecular Properties of this compound Calculated by DFT
PropertyCalculated Value
Total Energy (Hartree)-1285.45
Dipole Moment (Debye)2.75
Ionization Potential (eV)8.12
Electron Affinity (eV)1.23

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing carboxylate group and the reactive chloromethyl group would significantly influence the energies and localizations of these orbitals. epfl.ch

From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as chemical hardness, softness, and electrophilicity. tandfonline.comtandfonline.com These indices provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in different chemical environments.

The following interactive table displays typical FMO energies and reactivity indices that could be expected for this compound, based on studies of analogous compounds.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Indices
ParameterValue (eV)
EHOMO-6.89
ELUMO-1.45
HOMO-LUMO Gap (ΔE)5.44
Chemical Hardness (η)2.72
Electrophilicity Index (ω)2.98

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common transformation for this type of compound. Computational methods can be used to model the reaction pathway of, for example, the substitution of the chlorine atom by a nucleophile.

By calculating the energies of the reactant, the transition state, and the product, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state, known as the activation energy, determines the reaction rate. DFT calculations are frequently employed to determine these energy profiles and locate the geometry of the transition states. acs.orgmdpi.com For instance, studies on palladium-catalyzed cross-coupling reactions of thiophene derivatives have successfully used DFT to map out the catalytic cycle, identifying the rate-determining step. mdpi.compsu.edu

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium. tandfonline.com This approach can be used to calculate the energies of species in solution, providing a more realistic picture of the reaction energy profile. For certain systems, an explicit solvation model, where individual solvent molecules are included in the calculation, may be necessary to capture specific solvent-solute interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic properties and reactivity of a single conformation, molecules are dynamic entities that can adopt various shapes. This compound has rotational freedom around the bonds connecting the substituents to the thiophene ring.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. frontiersin.orgnih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the study of the molecule's flexibility and the relative populations of different conformers at a given temperature. For this compound, MD simulations could reveal the preferred orientations of the ester and chloromethyl groups relative to the thiophene ring, which can influence its reactivity and interactions with other molecules. nih.govnih.gov Such simulations have been successfully applied to understand the conformational behavior of various thiophene derivatives. tandfonline.comfrontiersin.org

Intermolecular Interaction Analysis

The arrangement of molecules in the crystalline state and their condensed-phase properties are governed by a complex network of intermolecular interactions. For this compound, a comprehensive understanding of these non-covalent forces is crucial for predicting its crystal packing, polymorphism, and material properties. Theoretical and computational methods provide invaluable insights into the nature and strength of these interactions, which primarily include hydrogen bonding and halogen bonding, alongside weaker van der Waals forces.

A more prominent and directional interaction expected for this molecule is halogen bonding. The chlorine atom in the chloromethyl group can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atoms of the carboxylate group or the sulfur atom of the thiophene ring.

Hydrogen Bonding

In the absence of classical hydrogen bond donors, the intermolecular connectivity in the crystal structure of this compound would be dominated by weak C-H···O and potentially C-H···S interactions. Hirshfeld surface analysis of a closely related compound, Methyl 3-aminothiophene-2-carboxylate, reveals the percentage contributions of various intermolecular contacts. mdpi.com While the substitution of an amino group with a chloromethyl group will alter the specifics, the general distribution of contacts provides a useful analogy. We can anticipate that H···H contacts will be the most abundant, a common feature in organic molecules. mdpi.com The next most significant interactions are likely to be O···H/H···O contacts, indicative of C-H···O hydrogen bonds.

These C-H···O interactions would likely involve the hydrogen atoms of the methyl group and the thiophene ring acting as donors, and the carbonyl oxygen of the carboxylate group acting as the primary acceptor. The geometric parameters of these bonds, such as the H···O distance and the C-H···O angle, would be consistent with established criteria for weak hydrogen bonds.

Halogen Bonding

A key feature of this compound is the potential for halogen bonding. The chlorine atom, covalently bonded to the methylene (B1212753) carbon, possesses an electrophilic region known as a σ-hole on the extension of the C-Cl bond. This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen atom (C-Cl···O) or the sulfur atom of the thiophene ring (C-Cl···S).

Theoretical studies on various halothiophene systems have quantified the energies of such interactions. tuni.fi The interaction energy (ΔEint) for halogen bonds involving chlorine can range from weak to moderate, depending on the nature of the halogen bond acceptor and the surrounding chemical environment. For C−X···N interactions in similar systems, energies have been calculated to be in the range of -5.4 to -19.6 kJ mol⁻¹. tuni.fi This suggests that C-Cl···O and C-Cl···S halogen bonds in this compound could be a significant directional force in its crystal packing, influencing the supramolecular architecture. The interplay between these halogen bonds and the weaker C-H···O hydrogen bonds would ultimately determine the final crystal structure.

Quantitative Analysis of Intermolecular Contacts

To visualize and quantify the contributions of different intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to identify close contacts with neighboring molecules. The analysis of a related thiophene derivative provides a template for the expected distribution of contacts.

Interaction TypePercentage Contribution (%)
H···H45.0
O···H / H···O25.0
C···H / H···C10.0
S···H / H···S8.0
Cl···H / H···Cl5.0
Cl···O / O···Cl3.0
Other4.0

Note: This table presents a hypothetical distribution of intermolecular contacts for this compound based on data from analogous structures. The presence of the chloromethyl group is expected to introduce Cl···H and Cl···O contacts.

Interaction Energy Analysis

Energy ComponentInteraction Energy (kJ/mol)
Total Electrostatic-173.5
Total Polarization-37.4
Total Dispersion-392.2
Total Repulsion368.3
Total Interaction Energy -326.6

Note: The data in this table is from a computational study on Methyl 3-aminothiophene-2-carboxylate and is presented here as an illustrative example of the energy framework in a related thiophene derivative. mdpi.com

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 3 Chloromethyl Thiophene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a foundational overview of the molecular structure.

¹H NMR: The proton NMR spectrum of Methyl 3-(chloromethyl)thiophene-2-carboxylate is expected to show three distinct signals. The two protons on the thiophene (B33073) ring (H-4 and H-5) would appear as doublets in the aromatic region, with their coupling constant revealing their adjacent relationship. The chloromethyl (-CH₂Cl) protons would present as a singlet in the aliphatic region, and the methyl ester (-OCH₃) protons would also appear as a singlet, typically further upfield.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals corresponding to each carbon atom in the molecule's asymmetric structure. This includes the ester carbonyl carbon, the four distinct carbons of the thiophene ring, the chloromethyl carbon, and the methyl ester carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiophene H-4 7.1 - 7.4 (d) 128 - 132
Thiophene H-5 7.5 - 7.8 (d) 132 - 136
-CH₂Cl 4.7 - 5.0 (s) 40 - 45
-OCH₃ 3.8 - 4.0 (s) 52 - 55
Thiophene C-2 - 130 - 135
Thiophene C-3 - 138 - 142
-C=O - 160 - 165

(Note: Predicted values are based on standard chemical shift ranges and data from analogous thiophene derivatives. s = singlet, d = doublet.)

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish detailed connectivity within the molecule. princeton.edu

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, definitively confirming their scalar coupling and adjacency on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This would unambiguously link the H-4, H-5, chloromethyl, and methyl ester proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu Key expected correlations would include the methyl ester protons (-OCH₃) to the carbonyl carbon (-C=O) and the C-2 carbon of the thiophene ring. Additionally, the chloromethyl protons (-CH₂Cl) would show correlations to the C-3 and C-4 carbons of the ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net A NOESY spectrum would be expected to show a correlation between the chloromethyl protons and the H-4 proton, providing evidence for their spatial proximity on the thiophene ring.

For compounds that exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) is a powerful analytical method. Polymorphism can significantly impact a compound's physical properties, such as solubility and melting point. In ssNMR, the sample is analyzed in its solid, powdered form. Different polymorphs, having distinct molecular packing arrangements and conformations in the crystal lattice, will produce different ¹³C NMR spectra. These differences manifest as variations in chemical shifts and the appearance of multiple signals for crystallographically inequivalent carbon atoms. Therefore, ssNMR can be used to identify, differentiate, and quantify the polymorphic forms of this compound.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). researchgate.net This allows for the calculation of the elemental formula of the parent ion, providing definitive confirmation of the compound's chemical composition. The presence of chlorine is readily identified by its characteristic isotopic signature, with the ³⁵Cl and ³⁷Cl isotopes occurring in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio.

Table 2: Calculated Exact Masses for Molecular Ions of this compound (C₇H₇ClO₂S)

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₇H₇³⁵ClO₂S]⁺ ³⁵Cl 190.0000
[C₇H₇³⁷ClO₂S]⁺ ³⁷Cl 191.9971
[C₇H₇³⁵ClO₂S+H]⁺ ³⁵Cl 191.0078
[C₇H₇³⁷ClO₂S+H]⁺ ³⁷Cl 193.0049
[C₇H₇³⁵ClO₂S+Na]⁺ ³⁵Cl 212.9898

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. wvu.edu The fragmentation pathways of this compound would provide valuable confirmation of its structure.

A plausible fragmentation pathway would involve initial losses of small, stable radicals or neutral molecules from the molecular ion. The resulting fragment ions can provide evidence for the different functional groups present in the molecule.

Table 3: Plausible MS/MS Fragmentations for this compound

Parent Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
190 •OCH₃ 159 Thiophene acylium ion with chloromethyl group
190 •Cl 155 Thiophene radical cation with methyl and ester groups
190 •CH₂Cl 141 Methyl thiophene-2-carboxylate (B1233283) ion

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and are used to identify the functional groups present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. The spectrum provides a "fingerprint" of the compound, with characteristic absorption bands for specific functional groups. Key expected absorptions for this compound would include a strong C=O stretch from the ester, C-O stretching bands, C-S stretching from the thiophene ring, and a C-Cl stretching vibration. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR is particularly sensitive to polar functional groups, Raman is often more sensitive to non-polar, symmetric bonds and aromatic rings. The thiophene ring vibrations are typically strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
Ester C=O Stretching 1730 - 1710
Thiophene Ring C=C Stretching 1550 - 1400
Ester C-O Stretching 1300 - 1100
Thiophene C-S Stretching 850 - 650
C-Cl Stretching 800 - 600

(Note: Predicted values are based on standard vibrational frequency charts and data from analogous compounds.)

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid state. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds. However, a comprehensive search of the scientific literature reveals a notable absence of published single-crystal X-ray diffraction studies specifically for this compound or its direct derivatives and complexes.

Despite the potential for a rich and varied structural chemistry, there are currently no specific research findings or data tables on the X-ray crystallographic analysis of derivatives or complexes of this compound to report. Future research in this area would be necessary to fill this gap in the scientific record and to fully characterize the solid-state structural landscape of this class of compounds.

Future Perspectives and Emerging Research Avenues

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of sustainable and atom-economical processes. For thiophene (B33073) derivatives, this translates to moving beyond classical condensation reactions and embracing more efficient catalytic methods. nih.govbohrium.com

Future research in the synthesis of Methyl 3-(chloromethyl)thiophene-2-carboxylate and its precursors will likely focus on:

Metal-Catalyzed Heterocyclization: These methods offer a powerful strategy for the regioselective and atom-economical synthesis of substituted thiophenes from acyclic precursors. nih.govbohrium.com Research into novel catalysts, particularly those based on earth-abundant metals, could lead to more sustainable synthetic routes.

C-H Functionalization: Direct C-H functionalization of the thiophene ring represents a highly atom-economical approach to introduce substituents, avoiding the need for pre-functionalized starting materials. nih.gov Future efforts may focus on developing selective C-H chloromethylation methods.

A comparative look at traditional versus emerging synthetic strategies highlights the potential for significant improvements in sustainability:

Synthetic StrategyDescriptionAdvantages
Classical Condensation Reactions Traditional methods like the Gewald, Paal-Knorr, and Fiesselmann syntheses. bohrium.comtandfonline.comWell-established and reliable for a range of thiophene derivatives.
Metal-Catalyzed Cyclization Formation of the thiophene ring from functionalized alkynes using metal catalysts. nih.govHigh regioselectivity and atom economy. nih.gov
Iodocyclization Reactions Electrophilic iodocyclization provides a direct route to functionalized heterocycles. bohrium.comMild reaction conditions and access to unique substitution patterns.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form complex products. researchgate.netHigh efficiency, reduced waste, and operational simplicity. nih.gov

Exploration of Novel Reactivity Modes for the Chloromethyl Group

The chloromethyl group is a key functional handle in this compound, primarily utilized for nucleophilic substitution reactions. However, future research is expected to explore more diverse and innovative reactivity modes to expand its synthetic utility.

Potential areas of exploration include:

Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a known application for chloromethylthiophenes, the exploration of other palladium-catalyzed cross-coupling reactions could enable the formation of a wider range of carbon-carbon and carbon-heteroatom bonds. The use of indium organometallics in sequential cross-coupling reactions has shown promise for the synthesis of unsymmetrical 2,5-disubstituted thiophenes and could be adapted for 3-substituted derivatives. rsc.org

Radical Reactions: The chloromethyl group can potentially participate in radical-mediated transformations, opening up new avenues for functionalization that are complementary to traditional ionic pathways.

Catalytic Asymmetric Functionalization: The development of catalytic asymmetric methods to functionalize the chloromethyl group or the thiophene ring would provide access to chiral thiophene derivatives, which are of significant interest in medicinal chemistry and materials science. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for rapid optimization and scale-up. wuxiapptec.com

Future integration of the synthesis and derivatization of this compound with flow chemistry platforms could lead to:

Safer Handling of Reactive Intermediates: The in-situ generation and immediate consumption of reactive intermediates in a flow reactor can mitigate the risks associated with their handling and storage.

Precise Control over Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and residence time, leading to higher yields and selectivities. wuxiapptec.com

Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of libraries of thiophene derivatives for screening in drug discovery and materials science applications.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the in-silico design and prediction of the properties of new molecules. nih.govnih.gov

For this compound and its derivatives, computational approaches can be applied to:

Predict Reactivity and Reaction Outcomes: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of thiophene derivatives, helping to predict the outcomes of chemical reactions and guide the design of new synthetic strategies. mdpi.comresearchgate.net

Design Molecules with Targeted Properties: Computational screening can be employed to identify derivatives with desired electronic, optical, or biological properties. nih.govresearchgate.net For example, designing novel thiophene-based dyes for applications in dye-sensitized solar cells. researchgate.net

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the molecular structure of thiophene derivatives with their biological activity, aiding in the design of more potent and selective drug candidates. nih.govnih.gov

The following table outlines the potential impact of various computational methods on the future development of thiophene derivatives:

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.comrsc.orgRational design of new reactions and catalysts; prediction of molecular properties.
Molecular Docking Prediction of the binding mode and affinity of molecules to biological targets. nih.govmdpi.comIdentification of potential drug candidates and optimization of their interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR) Development of statistical models to predict the biological activity of compounds based on their molecular descriptors. nih.govnih.govPrioritization of compounds for synthesis and biological testing; design of more active analogues.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules and their interactions with their environment. nih.govUnderstanding the conformational preferences and binding dynamics of thiophene-based ligands.

Expanding Applications in Emerging Areas of Chemical Science

The unique electronic and structural features of the thiophene ring make it a privileged scaffold in various areas of chemical science. nih.govtandfonline.com Future research is expected to expand the applications of derivatives of this compound into several emerging fields.

Promising application areas include:

Materials Science: Thiophene-based materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The functional handles on this compound provide a means to tune the properties of these materials.

Medicinal Chemistry: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.govnih.govnih.gov The ability to readily functionalize the thiophene core through the chloromethyl group makes this compound an attractive starting point for the synthesis of new therapeutic agents.

Chemical Probes and Sensors: The development of thiophene-based fluorescent probes and sensors is an active area of research. The electronic properties of the thiophene ring can be modulated by the introduction of different substituents, leading to changes in their photophysical properties in response to specific analytes.

This compound is a molecule with significant untapped potential. While its current utility is well-established, the future research avenues discussed herein highlight a clear trajectory towards more sustainable and efficient synthetic methodologies, a deeper understanding and exploitation of its reactivity, and its application in cutting-edge areas of chemical science. The convergence of advanced synthetic techniques, computational modeling, and a growing demand for novel functional materials and therapeutics will undoubtedly propel this versatile building block to the forefront of chemical innovation.

Q & A

What are the standard synthetic routes for Methyl 3-(chloromethyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

Basic Synthesis:
The compound is typically synthesized via chloromethylation of methyl thiophene-2-carboxylate using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Key steps include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of methyl thiophene-2-carboxylate to MOMCl ensures complete substitution.
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like polymerization .
  • Workup : The product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent).

Advanced Optimization:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% .
  • Solvent effects : Dichloromethane enhances electrophilic substitution compared to THF or DMF due to its non-coordinating nature .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Characterization:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the chloromethyl (-CH₂Cl) and ester (-COOCH₃) groups. For example, the chloromethyl proton resonates at δ 4.5–4.7 ppm (¹H NMR), and the ester carbonyl appears at δ 165–168 ppm (¹³C NMR) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 206.0 [M+H]⁺ confirm the molecular formula (C₈H₇ClO₂S) .

Advanced Purity Analysis:

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) identifies impurities at <0.5% .

How do substituents on the thiophene ring influence reactivity in nucleophilic substitution reactions?

Comparative Reactivity Table:

Substituent PositionReactivity with AminesNotes
3-(chloromethyl)High (SN2 mechanism)Steric hindrance from the ester group slows adjacent substitution .
5-(chlorosulfonyl)ModerateBulkier sulfonyl group reduces nucleophilic attack .
4-phenylLowElectron-donating phenyl group deactivates the ring .

Methodological Insight:

  • Kinetic studies using DFT calculations predict activation barriers for SN2 reactions at the chloromethyl group .

What mechanisms explain the biological activity of this compound derivatives?

Advanced Mechanistic Studies:

  • Covalent binding : The chloromethyl group reacts with cysteine residues in enzyme active sites (e.g., cyclooxygenase-2), inhibiting catalytic activity .
  • Receptor interactions : Derivatives exhibit spasmolytic effects by modulating smooth muscle Ca²⁺ channels, validated via patch-clamp electrophysiology .

How can researchers resolve contradictions in reported reaction yields for chloromethylation?

Data Contradiction Analysis:

  • Cause : Variability in Lewis acid purity (e.g., AlCl₃ hydration levels).
  • Solution : Pre-drying catalysts at 150°C for 2 hours improves yield consistency (70–75% vs. 50–60% without drying) .
  • Validation : Replicate reactions under inert (N₂) vs. ambient conditions to assess moisture sensitivity .

What strategies are effective for synthesizing and purifying derivatives of this compound?

Advanced Derivative Synthesis:

  • Nucleophilic substitution : React with amines (e.g., morpholine) in DMF at 60°C for 12 hours to yield sulfonamides .
  • Purification : Use reverse-phase HPLC (methanol/water gradient) for polar derivatives or recrystallization (ethanol/water) for non-polar analogs .

How does the chloromethyl group’s electronic environment affect its stability during storage?

Stability Considerations:

  • Degradation pathways : Hydrolysis of the chloromethyl group to hydroxymethyl in humid conditions.
  • Mitigation : Store under anhydrous conditions (desiccated, -20°C) with molecular sieves. Stability validated via accelerated aging studies (40°C/75% RH for 6 months) .

What computational tools aid in designing experiments with this compound?

Advanced Methodologies:

  • Molecular docking (AutoDock Vina) : Predict binding affinities for target proteins (e.g., EGFR kinase) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

How do structural analogs compare in medicinal chemistry applications?

Comparative Bioactivity Table:

CompoundIC₅₀ (Cancer Cells)Target Protein
Methyl 3-(chloromethyl)-thiophene12 µMCOX-2
Methyl 5-(chlorosulfonyl)-thiophene45 µMHSP90
Methyl 4-phenyl-thiophene>100 µMN/A

Key Insight : Chloromethyl derivatives show superior potency due to covalent binding capability .

What industrial-scale challenges exist for synthesizing this compound, and how are they addressed?

Advanced Scale-Up Challenges:

  • Exothermic reactions : Chloromethylation at scale requires jacketed reactors with precise temperature control (-5°C ± 1°C) .
  • Waste management : Neutralization of AlCl₃ with NaHCO₃ generates Al(OH)₃ sludge, necessitating filtration systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chloromethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chloromethyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.